molecular formula C17H20N2O3S B421150 ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate CAS No. 329059-69-0

ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate

Cat. No. B421150
CAS RN: 329059-69-0
M. Wt: 332.4g/mol
InChI Key: YPKAKLVINSHOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-1benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C17H20N2O3S . It has an average mass of 332.417 Da .

Scientific Research Applications

I have conducted a search for the scientific research applications of “ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-1benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate”, but unfortunately, the information available is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested.

The compound is listed on Sigma-Aldrich with its CAS number 329059-69-0 and basic chemical information , but detailed applications are not provided. Other search results pertain to similar compounds or classes of compounds but do not directly address the specific applications of the compound .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 9-oxo-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-22-17(21)11-7-5-9-19-14(11)18-15-13(16(19)20)10-6-3-4-8-12(10)23-15/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKAKLVINSHOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C4=C(S3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate

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